molecular formula C13H17Cl2NO2 B3968379 1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride

1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride

Cat. No. B3968379
M. Wt: 290.18 g/mol
InChI Key: VMAISMYVDNWQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This compound has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, which can improve cognitive function and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of acetylcholinesterase. This can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. In addition, this compound has also been found to have potential anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride in lab experiments include its potent inhibition of acetylcholinesterase, which can be useful in studying the role of acetylcholine in the brain. In addition, this compound has been extensively studied and its effects are well-documented. However, one limitation of using this compound is that it can be toxic at high doses, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride. One potential area of research is the development of new compounds that are more potent inhibitors of acetylcholinesterase. Another area of research is the investigation of the potential anti-inflammatory and antioxidant effects of this compound, which could have implications for the treatment of neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

1-methyl-3-piperidinyl 2-chlorobenzoate hydrochloride has been extensively studied in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has also been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c1-15-8-4-5-10(9-15)17-13(16)11-6-2-3-7-12(11)14;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAISMYVDNWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.